4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including their roles as modulators in various pharmacological pathways.
The compound is synthesized from piperazine, a six-membered heterocyclic amine, through the introduction of a carboxylic acid group and a chlorobenzyl substituent. It is classified under piperazine derivatives and specifically as a carboxylic acid derivative. Its structural characteristics position it within the realm of multitarget-directed ligands, particularly in the context of neuropharmacology.
The synthesis of 4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid typically involves several key steps:
4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are significant in modifying the compound's structure to enhance its biological activity or selectivity .
The mechanism of action for 4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid primarily relates to its role as an inhibitor of cholinesterases, enzymes that break down acetylcholine.
In studies, it has shown a Ki value (inhibition constant) indicating effective binding and inhibition at low micromolar concentrations .
These properties contribute to its utility in pharmaceutical formulations and its behavior during biological assays .
4-(4-Chloro-benzyl)-piperazine-2-carboxylic acid has potential applications in several areas:
The structural architecture of 4-(4-chlorobenzyl)-piperazine-2-carboxylic acid (CAS# 1261229-75-7; C₁₂H₁₅ClN₂O₂) positions it as a privileged scaffold for developing Multitarget-Directed Ligands (MTDLs) against complex neurodegenerative disorders. The piperazine core offers conformational flexibility, while the carboxylic acid at C2 enables hydrogen bonding with biological targets. Strategic incorporation of the 4-chlorobenzyl moiety at N4 enhances hydrophobic interactions with enzyme pockets, as demonstrated in acetylcholinesterase (AChE) inhibition studies. Recent research has optimized this scaffold by introducing bis-benzyl substitutions (e.g., 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, 4c), which exhibit dual AChE and butyrylcholinesterase (BChE) inhibition – a hallmark of anti-Alzheimer MTDLs [3].
The MTDL design leverages three key modifications:
Table 1: Biological Activity of Key Piperazine-2-carboxylic Acid Derivatives
Compound | Structure | Kᵢ (AChE) | Kᵢ (BChE) | Selectivity Index |
---|---|---|---|---|
4-(4-Chlorobenzyl)-piperazine-2-carboxylic acid | Base scaffold | - | - | - |
4c | 1,4-Bis(4-chlorobenzyl) | 10.18 ± 1.00 µM | 182.30 ± 2.50 µM | 17.90 (AChE) |
7b | 1,4-Bis(2-chlorobenzyl)-hydroxamic acid | 35.0 ± 0.50 µM | 1.6 ± 0.08 nM | 21,862.50 (BChE) |
Donepezil (reference) | - | 12.5 ± 2.6 µM | 17.3 ± 2.3 nM | 0.0014 (BChE) |
Synthesis of 4-(4-chlorobenzyl)-piperazine-2-carboxylic acid exploits two primary routes with distinct advantages in regioselectivity and yield:
Route 1: Nucleophilic SubstitutionPiperazine-2-carboxylic acid esters serve as pivotal intermediates, where N1 is protected (e.g., tert-butoxycarbonyl or ethyl carboxylate) to enable selective N4 alkylation. The key steps involve:
Route 2: Reductive AminationFor bis-substituted derivatives like 4c, reductive amination proves superior:
Table 2: Synthetic Routes to Key Derivatives
Method | Reagents & Conditions | Target Compound | Yield (%) | Advantages |
---|---|---|---|---|
Nucleophilic Substitution | K₂CO₃, CH₃CN, 80°C, 12h | Monosubstituted derivatives | 65–78 | Simple operation |
Reductive Amination | NaBH₄, MeOH, 0°C→RT, 2h; then TFA/DCM | Bis-benzyl derivatives (e.g., 4c) | 82–85 | Controls disubstitution |
Carbodiimide Coupling | EDC·HCl, HOBt, DIPEA, DMF, RT, 24h | Amide/oxadiazole analogs (e.g., 6a-g) | 70–75 | Generates bioisosteres |
The 4-chlorobenzyl moiety’s electronic and steric properties directly modulate target affinity. Systematic structure-activity relationship (SAR) studies reveal:
Molecular dynamics simulations confirm that bis(4-chlorobenzyl) substitution (4c) stabilizes the AChE gorge through:
Transition from milligram-to-kilogram scale synthesis requires addressing three critical challenges: regioselectivity, catalyst selection, and purification efficiency. Recent advances include:
Catalytic Systems
Process Optimization Parameters
Table 3: Scalability Metrics for Key Syntheses
Parameter | Lab Scale (100 mg) | Pilot Scale (1 kg) | Industrial Process |
---|---|---|---|
Overall Yield | 52% | 76% | 88% |
Purity (HPLC) | 95.2% | 99.1% | 99.9% |
Catalyst Loading | 5 mol% | 0.5 mol% | 0.01 mol% |
Process Mass Intensity | 120 | 58 | 32 |
Critical Impurities | <1.0% dialkylated | <0.1% dialkylated | Not detected |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0